2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an ethenylphenyl group, and a dioxo-dihydro-isoindole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Ethenylphenyl Group: The ethenylphenyl group can be introduced through a Heck reaction, where a vinyl halide reacts with a phenylboronic acid derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-N-(3-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Similar structure but lacks the ethenyl group.
2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
The uniqueness of 2-benzyl-N-(3-ethenylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-benzyl-N-(3-ethenylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-2-16-9-6-10-19(13-16)25-22(27)18-11-12-20-21(14-18)24(29)26(23(20)28)15-17-7-4-3-5-8-17/h2-14H,1,15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHOLDOTMJGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127540 | |
Record name | N-(3-Ethenylphenyl)-2,3-dihydro-1,3-dioxo-2-(phenylmethyl)-1H-isoindole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832681-50-2 | |
Record name | N-(3-Ethenylphenyl)-2,3-dihydro-1,3-dioxo-2-(phenylmethyl)-1H-isoindole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832681-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Ethenylphenyl)-2,3-dihydro-1,3-dioxo-2-(phenylmethyl)-1H-isoindole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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